molecular formula C26H37N3 B12551540 2-(Pyridin-2-yl)-6-tetradecyl-1H-benzimidazole CAS No. 142415-62-1

2-(Pyridin-2-yl)-6-tetradecyl-1H-benzimidazole

Cat. No.: B12551540
CAS No.: 142415-62-1
M. Wt: 391.6 g/mol
InChI Key: XFHZMFBVUGURBX-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-6-tetradecyl-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a pyridine ring and a long tetradecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-6-tetradecyl-1H-benzimidazole typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The tetradecyl chain can be introduced through alkylation reactions using tetradecyl halides under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-6-tetradecyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring would yield pyridine N-oxide derivatives, while reduction of a nitro group would yield the corresponding amine .

Scientific Research Applications

2-(Pyridin-2-yl)-6-tetradecyl-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-6-tetradecyl-1H-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine and benzimidazole rings can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-2-yl)-6-tetradecyl-1H-benzimidazole is unique due to the presence of both a pyridine ring and a long tetradecyl chain, which can impart distinct properties such as enhanced lipophilicity and potential for self-assembly in materials science applications.

Properties

CAS No.

142415-62-1

Molecular Formula

C26H37N3

Molecular Weight

391.6 g/mol

IUPAC Name

2-pyridin-2-yl-6-tetradecyl-1H-benzimidazole

InChI

InChI=1S/C26H37N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18-19-23-25(21-22)29-26(28-23)24-17-14-15-20-27-24/h14-15,17-21H,2-13,16H2,1H3,(H,28,29)

InChI Key

XFHZMFBVUGURBX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=N3

Origin of Product

United States

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